molecular formula C8H13NO B13104427 6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one

6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one

Cat. No.: B13104427
M. Wt: 139.19 g/mol
InChI Key: ANCUNDSZGYBXQU-UHFFFAOYSA-N
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Description

6-(Aminomethyl)bicyclo[410]heptan-3-one is a bicyclic compound with a unique structure that includes an aminomethyl group attached to a bicyclo[410]heptan-3-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new pharmaceuticals.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential therapeutic effects.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptan-3-one: A similar compound without the aminomethyl group.

    Bicyclo[3.1.1]heptan-3-one: Another bicyclic compound with a different ring structure.

    Bicyclo[3.1.0]hexanes: Compounds with a smaller bicyclic core.

Uniqueness

6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one is unique due to the presence of the aminomethyl group, which imparts additional reactivity and potential for forming diverse chemical interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

6-(aminomethyl)bicyclo[4.1.0]heptan-3-one

InChI

InChI=1S/C8H13NO/c9-5-8-2-1-7(10)3-6(8)4-8/h6H,1-5,9H2

InChI Key

ANCUNDSZGYBXQU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2CC1=O)CN

Origin of Product

United States

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